Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a furan ring, and an oxazole ring
Preparation Methods
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the furan and oxazole rings can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include:
ETHYL 3-(FURAN-2-YL)PROPIONATE: Shares the furan ring but lacks the trifluoromethyl and oxazole groups.
5-METHYL-1,2-OXAZOLE-3-YLAMINE: Contains the oxazole ring but lacks the trifluoromethyl and furan groups.
Properties
Molecular Formula |
C14H14F3N3O5 |
---|---|
Molecular Weight |
361.27 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate |
InChI |
InChI=1S/C14H14F3N3O5/c1-3-23-12(22)13(14(15,16)17,18-10-7-8(2)25-20-10)19-11(21)9-5-4-6-24-9/h4-7H,3H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
VJWPKUQZQQPWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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